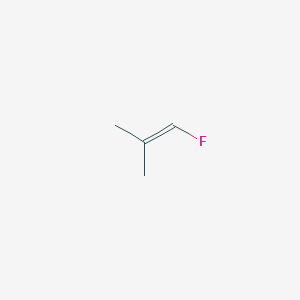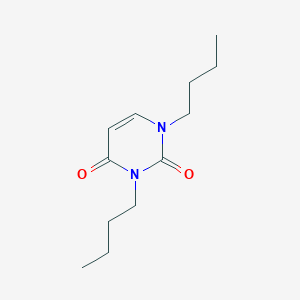
1,3-Dibutylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibutylpyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids such as DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibutylpyrimidine-2,4-dione can be synthesized through various synthetic routes. One common method involves the condensation of butylamine with a suitable pyrimidine precursor under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-dibutylpyrimidine-2,4-dione may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 1,3-dibutylpyrimidine-2,4-dione .
化学反応の分析
Types of Reactions
1,3-Dibutylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines .
科学的研究の応用
1,3-Dibutylpyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,3-dibutylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
類似化合物との比較
1,3-Dibutylpyrimidine-2,4-dione can be compared with other similar compounds, such as:
1,3-Dimethylpyrimidine-2,4-dione: Similar in structure but with different alkyl groups, leading to variations in chemical and biological properties.
1,3-Diethylpyrimidine-2,4-dione: Another analog with ethyl groups instead of butyl groups, affecting its reactivity and applications.
The uniqueness of 1,3-dibutylpyrimidine-2,4-dione lies in its specific alkyl substitution, which can influence its solubility, stability, and interaction with biological targets.
特性
CAS番号 |
59245-42-0 |
|---|---|
分子式 |
C12H20N2O2 |
分子量 |
224.30 g/mol |
IUPAC名 |
1,3-dibutylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-3-5-8-13-10-7-11(15)14(12(13)16)9-6-4-2/h7,10H,3-6,8-9H2,1-2H3 |
InChIキー |
QOCLLASCGRECMD-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=CC(=O)N(C1=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


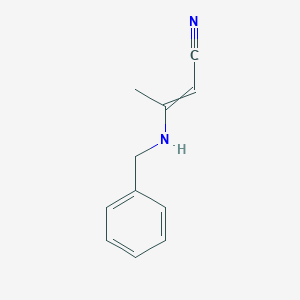
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
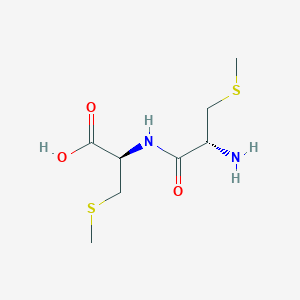
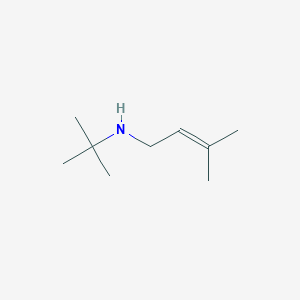

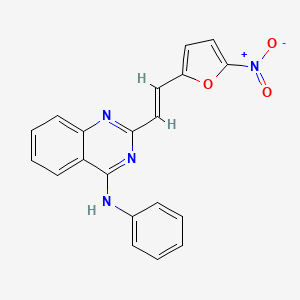

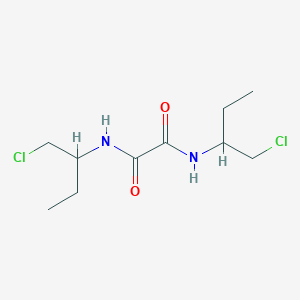

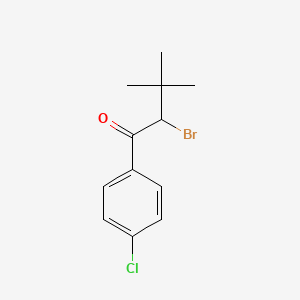
![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
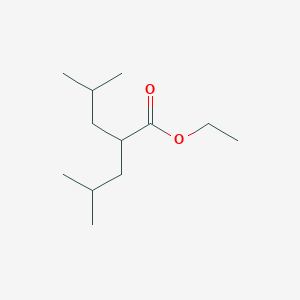
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)
